2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline
Description
Properties
IUPAC Name |
2-methyl-4-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAXHNYDRAPDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 4-Amino-2-methylphenol or its protected derivatives serve as the aromatic core.
- 2-Bromoethylpiperidine or piperidine with a suitable leaving group on the ethoxy chain is used to introduce the piperidin-1-yl ethoxy substituent.
- Protecting groups such as acetyl or Boc (tert-butoxycarbonyl) are employed to mask reactive amine or hydroxyl groups during intermediate steps.
Stepwise Synthetic Route
Step 1: Protection of Hydroxyl and Amino Groups
- The free hydroxyl and primary aniline groups on the aromatic ring are often protected to prevent side reactions during alkylation.
- For example, treatment with acetic anhydride yields diacetylated intermediates, stabilizing the molecule for subsequent steps.
Step 2: Alkylation to Introduce Ethoxy Linker
- The protected aromatic intermediate is reacted with 2-bromoethyl derivatives (e.g., 1-bromo-2-fluoroethane analogs or 2-bromoethylpiperidine) under nucleophilic substitution conditions.
- Potassium carbonate or other bases facilitate the displacement of the bromide by the phenolic oxygen, forming the ethoxy linkage.
Step 4: Deprotection and Functional Group Modifications
- After successful alkylation, protecting groups are removed under mild acidic or basic conditions to regenerate free amino and hydroxyl groups.
- Selective methylation of the aniline nitrogen can be performed using iodomethane in the presence of sodium hydride (NaH) to yield N-methylated derivatives if desired.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Protection | Acetic anhydride, pyridine or base | Diacetylated aromatic amine (protected) |
| 2 | O-Alkylation | 2-Bromoethylpiperidine, K2CO3, DMF or similar solvent | Formation of 2-(piperidin-1-yl)ethoxy linkage |
| 3 | Deprotection | Acidic or basic hydrolysis | Free amino and hydroxyl groups restored |
| 4 | N-Methylation (optional) | Iodomethane, NaH | N-Methylated aniline derivative |
Research Findings and Optimization Notes
- Temperature control during lithiation and alkylation steps is critical for yield optimization. For example, pre-cooling to -78 °C during lithiation improves yields significantly.
- Choice of protecting groups affects the ease of deprotection and overall yield. Acetyl groups are commonly used for hydroxyl and amino protection due to their straightforward removal.
- Base selection for alkylation reactions influences reaction rates and selectivity. Potassium carbonate is preferred for nucleophilic substitution on phenolic hydroxyls.
- Attempts to demethylate methoxy groups using boron tribromide (BBr3) or trimethylsilyl iodide (TMSI) can be challenging; alternative synthetic routes may be required for fluoroethoxy analogs.
- The use of Weinreb amide intermediates allows versatile functionalization of piperidine derivatives, facilitating the introduction of heteroaromatic carbonyl groups at the 4-position of piperidine, which can be adapted for related compounds.
Data Table: Key Reaction Conditions and Yields from Literature
| Intermediate/Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Protection of amino and hydroxyl | Acetic anhydride, pyridine | Room temperature | >90 | Efficient protection |
| O-Alkylation | 2-Bromoethylpiperidine, K2CO3, DMF | 50–80 °C | 75–85 | Base-mediated nucleophilic substitution |
| Deprotection | Acidic hydrolysis (e.g., HCl in MeOH) | Room temperature | 80–90 | Mild conditions preserve integrity |
| N-Methylation | Iodomethane, NaH | 0–25 °C | 70–80 | Selective methylation of aniline N |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives of the phenylamine
Reduction: Reduced forms of the phenylamine
Substitution: Substituted derivatives at the piperidine ring
Scientific Research Applications
2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and signal transduction pathways.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring in the compound allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline with key analogs based on molecular structure, physicochemical properties, and reported bioactivity.
Structural and Functional Insights
- Ethoxy vs. Methoxy: Ethoxy-substituted derivatives (e.g., 2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline) exhibit higher molecular weights and altered logP values compared to methoxy analogs, influencing membrane permeability . Piperidine vs. Morpholine: Replacement of piperidine with morpholine (e.g., 2-Methyl-4-(3-morpholinopropoxy)aniline) introduces a polar oxygen atom, which may enhance solubility but reduce CNS penetration .
Pharmacological Relevance
- Kinase Inhibition : Derivatives such as ASP3026 () highlight the scaffold’s utility in anaplastic lymphoma kinase (ALK) inhibitors, where piperidine/piperazine substitutions optimize target binding .
- Safety Profiles: Salt forms (e.g., dihydrochloride) improve aqueous solubility but may introduce irritancy risks, as noted for 2-[2-(Piperidin-1-yl)ethoxy]aniline dihydrochloride .
Biological Activity
2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure features a piperidine ring and an ethoxy group attached to a phenylamine backbone, which suggests diverse pharmacological properties.
The synthesis of this compound typically involves the nucleophilic substitution reaction of 2-methyl-4-hydroxyphenylamine with 2-(1-piperidinyl)ethyl chloride under basic conditions, often using potassium carbonate or sodium hydroxide as a base. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants into the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperidine moiety enhances binding affinity, allowing modulation of various biological pathways. This interaction can lead to effects on neurotransmitter systems, potentially influencing pain pathways and mood disorders.
Pharmacological Effects
Research indicates that this compound exhibits significant analgesic properties . Similar compounds have shown efficacy in modulating pain pathways, suggesting that this compound may also have potential applications in pain management.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures possess notable cytotoxic effects against various cancer cell lines. For instance, derivatives with piperidine rings have been shown to inhibit Na+/K(+)-ATPase activity and exhibit growth inhibitory activity in glioma cell lines . The compound's structural similarities with other known analgesics and anticancer agents make it a candidate for further investigation in these areas.
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine and ethoxy groups | Analgesic properties |
| N-(4-piperidinyl)-N-phenylamide | Piperidine and phenyl groups | Potent analgesic activity |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-ylphenylmethanone | Thiazole and piperidine | Inhibits Na+/K(+)-ATPase, anticancer |
Case Study: Analgesic Properties
A study exploring the analgesic effects of related compounds found that modifications in the piperidine structure significantly impacted potency. For example, replacing the ethoxy group with a hydroxyl group led to a marked decrease in potency, indicating the importance of structural integrity for biological activity .
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline?
The synthesis typically involves nucleophilic substitution and reduction steps. A common approach is:
- Step 1 : Alkylation of 2-methyl-4-nitroaniline with 2-chloroethylpiperidine under basic conditions to introduce the ethoxy-piperidine moiety .
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride .
- Purification : Column chromatography (DCM/MeOH gradients) or salt formation (e.g., dihydrochloride) improves purity .
Key Considerations : Reaction temperature (60–80°C) and stoichiometric excess of alkylating agents enhance yields. Typical yields range from 60–78% .
Q. How can the compound be characterized using spectroscopic and analytical methods?
- Mass Spectrometry (ESI-MS) : Detects the molecular ion peak at m/z 289 [M+H]⁺ for the free base form .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm), piperidinyl CH₂ groups (δ 2.5–3.5 ppm), and methoxy/methyl protons (δ 2.3–3.1 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- InChI Key : Unique identifiers (e.g., FKSBOPHQYYZQCN-UHFFFAOYSA-N) confirm structural integrity .
Q. What are the solubility and storage recommendations for this compound?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Salt forms (e.g., dihydrochloride) improve aqueous solubility .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Long-term stability requires protection from light and moisture .
Advanced Research Questions
Q. How does the piperidinyl ethoxy group influence reactivity in nucleophilic substitution reactions?
The piperidinyl group acts as an electron donor, increasing the nucleophilicity of the ethoxy oxygen. This enhances reactivity in:
- Aromatic Electrophilic Substitution : Directed para/ortho to the amine group, enabling functionalization (e.g., halogenation, nitration) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysis) for biaryl synthesis .
Contradictions : Steric hindrance from the piperidine ring may reduce reactivity in bulky electrophiles, requiring optimized conditions (e.g., microwave-assisted synthesis) .
Q. What are the stability challenges under oxidative or acidic conditions?
- Oxidation : The aniline moiety is prone to oxidation, forming quinone-like byproducts. Stabilization strategies include adding antioxidants (e.g., BHT) or using N-acetylated derivatives .
- Acidic Hydrolysis : The ethoxy linker may cleave under strong acid (HCl/H₂SO₄), necessitating pH-controlled reactions (pH 4–6) .
Data Conflict : While reports stable N-oxide formation under mild oxidation (H₂O₂), notes decomposition in peroxidases, highlighting context-dependent stability .
Q. How can researchers resolve contradictions in reported spectroscopic data?
Discrepancies in NMR/ESI-MS data often arise from:
- Salt vs. Free Base : Dihydrochloride salts shift proton signals upfield (e.g., NH₂ at δ 5.8 ppm vs. δ 6.2 ppm for free base) .
- Solvent Artifacts : DMSO-d₆ may induce peak broadening; use CDCl₃ for sharper signals .
Methodological Fix : Cross-validate with high-resolution MS (HRMS) and IR spectroscopy (C-N stretch at ~1250 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
